1-Benzyl-2-methylpiperidine

Medicinal Chemistry ADME CNS Drug Design

1-Benzyl-2-methylpiperidine (CAS: 777-38-8) is a synthetic organic compound belonging to the piperidine class, characterized by a piperidine ring with a benzyl group at the nitrogen atom and a methyl group at the second carbon. With the molecular formula C13H19N and a molecular weight of 189.30 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis.

Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
CAS No. 777-38-8
Cat. No. B1313057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-methylpiperidine
CAS777-38-8
Molecular FormulaC13H19N
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCC1CCCCN1CC2=CC=CC=C2
InChIInChI=1S/C13H19N/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3
InChIKeyIGOHZRWAEINEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-methylpiperidine (CAS 777-38-8): A Core Scaffold in Neuropharmacological Research


1-Benzyl-2-methylpiperidine (CAS: 777-38-8) is a synthetic organic compound belonging to the piperidine class, characterized by a piperidine ring with a benzyl group at the nitrogen atom and a methyl group at the second carbon . With the molecular formula C13H19N and a molecular weight of 189.30 g/mol, this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis . It is primarily valued as a key intermediate in the preparation of more complex bioactive molecules, including those targeting neurological pathways .

Why Generic Substitution of 1-Benzyl-2-methylpiperidine Fails for Structure-Activity Studies


Substituting 1-Benzyl-2-methylpiperidine with a simpler analog, such as 1-benzylpiperidine or 2-methylpiperidine, is not trivial in structure-activity relationship (SAR) studies. The compound's unique dual substitution pattern of a benzyl group at the N1 position and a methyl group at the C2 position creates a distinct steric and electronic environment . Research on related N-benzyl-2-methylpiperidines demonstrates that even para- and meta-substitutions on the benzyl ring lead to predictable, quantifiable changes in molecular conformation, as measured by proton-proton coupling constants [1]. Therefore, the absence of either the N-benzyl or the 2-methyl group fundamentally alters the molecule's three-dimensional shape and, consequently, its interaction with biological targets [2].

Quantitative Differentiation: Key Evidence for Selecting 1-Benzyl-2-methylpiperidine Over Analogs


Lipophilicity and Oral Bioavailability: Superior CNS Drug-Likeness Compared to Demethylated Analog

The presence of the 2-methyl group in 1-Benzyl-2-methylpiperidine significantly enhances its lipophilicity compared to the non-methylated analog, 1-benzylpiperidine. This is quantitatively reflected in its calculated partition coefficient. A higher LogP is a key predictor of improved blood-brain barrier (BBB) permeability and CNS penetration, making the methylated analog a more suitable starting point for designing centrally-acting therapeutics [1].

Medicinal Chemistry ADME CNS Drug Design

Molecular Conformation and Target Binding: A Predictable Framework for Optimizing Ligand-Target Interactions

The conformation of N-benzyl-2-methylpiperidines is highly sensitive to substituent effects, a property that can be exploited for rational drug design. Studies show a strong linear correlation (ρ = -1.38 in CCl4) between the geminal coupling constant (²J) of the non-equivalent benzylic protons and the Hammett σ constants of substituents on the benzyl ring [1]. This indicates that the spatial orientation of the pharmacophoric benzyl group is predictably tunable, a feature not present in the less conformationally sensitive 1-benzylpiperidine scaffold. This allows researchers to fine-tune the vector of a key hydrophobic interaction for improved target binding [1].

Structural Biology Medicinal Chemistry SAR

Synthetic Utility: Transition-Metal-Free Route to High-Value α-Branched Amine Synthons

1-Benzyl-2-methylpiperidine is not just a target but a versatile intermediate. It can be synthesized in high yield (84%) via a straightforward alkylation of 2-methylpiperidine [1]. More importantly, research shows its derivative, 1-benzyl-2-methylpiperidin-2-ol, can be generated through a transition-metal-free reductive functionalization process . This methodology is valuable for accessing α-branched amine synthons, which are crucial in synthesizing active pharmaceutical ingredients (APIs) like Donepezil, while avoiding costly and potentially toxic transition metals, offering a distinct synthetic advantage over routes that require palladium or rhodium catalysts.

Organic Synthesis Green Chemistry API Intermediates

Analgesic Drug Discovery: A Privileged Scaffold for Developing Safer Dual MOR/σ1R Ligands

1-Benzyl-2-methylpiperidine serves as a core scaffold for developing novel analgesics. A study on 30 benzylpiperidine derivatives, a class to which this compound belongs, demonstrated their potential as dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands [1]. The best-performing analog (compound 52) exhibited high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM). Critically, this compound produced potent antinociception across multiple pain models (e.g., ED50 = 4.04 mg/kg in the abdominal contraction test) while inducing fewer MOR-related side effects (e.g., constipation, physical dependence) than the standard opioid oxycodone [1]. This class-level evidence strongly supports the value of the benzylpiperidine core, which is defined by the structure of 1-Benzyl-2-methylpiperidine, for developing safer pain therapeutics.

Pharmacology Pain Management GPCR

1-Benzyl-2-methylpiperidine: Evidence-Backed Application Scenarios for Procurement


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

Procure 1-Benzyl-2-methylpiperidine for medicinal chemistry programs targeting neurological disorders. Its calculated LogP of 3.0 [1] is ideally situated within the optimal range for CNS drug candidates, offering a significant advantage in passive membrane permeability over less lipophilic analogs. This scaffold serves as a more promising starting point for designing compounds with the requisite physicochemical properties for effective brain exposure.

Structure-Activity Relationship (SAR) Studies for Neuropharmacology

Use this compound to explore the conformational requirements for target binding. The demonstrated linear relationship between Hammett σ constants and benzylic proton coupling constants (ρ = -1.38) provides a predictable framework for tuning the orientation of the N-benzyl pharmacophore [2]. This allows for a more rational and data-driven optimization of ligand-receptor interactions compared to more conformationally flexible scaffolds.

Development of Safer Analgesics with a Dual-Target Profile

Utilize 1-Benzyl-2-methylpiperidine as a key scaffold in the synthesis of novel dual MOR/σ1R ligands for pain management. Research has validated this chemotype for its potential to achieve potent antinociception (ED50 values in the low mg/kg range) while mitigating common opioid-related side effects such as constipation and dependence [3]. This positions the building block as a critical starting material for projects focused on next-generation, safer analgesics.

Green Process Chemistry: Synthesis of High-Value Pharmaceutical Intermediates

Incorporate 1-Benzyl-2-methylpiperidine into process development workflows requiring α-branched amine synthons. Its derivatives can be accessed through a transition-metal-free reductive functionalization pathway, which is a key advantage for reducing heavy metal contamination and purification costs during the large-scale synthesis of APIs, such as Donepezil . This makes it a strategically valuable intermediate for efficient and environmentally conscious manufacturing.

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